(1-aminopyrrolidin-2-yl)methanol
Description
Significance of Pyrrolidine (B122466) Architectures in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of organic compounds. nih.govnih.gov Its prevalence stems from several key features that make it an attractive scaffold for synthetic chemists. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, a crucial aspect in the development of molecules with specific biological activities. nih.govnih.gov This structural characteristic, often referred to as "pseudorotation," enables the precise spatial orientation of substituents, which can significantly influence a molecule's interaction with biological targets. nih.gov
Furthermore, the pyrrolidine scaffold is a common motif in numerous natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. nih.gov This natural prevalence has inspired chemists to utilize the pyrrolidine framework as a foundational element in the design of new therapeutic agents and other functional molecules. nih.gov The inherent chirality of many substituted pyrrolidines also makes them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts, driving the development of stereoselective transformations. mdpi.comacs.org The ability to construct and functionalize the pyrrolidine ring with a high degree of stereocontrol is a central theme in modern organic synthesis. acs.org
Overview of Aminomethanol (B12090428) Derivatives in Chemical Science
Aminomethanol derivatives, characterized by the presence of both an amino group and a methanol (B129727) group, represent a functionally rich class of organic compounds. The simplest member of this family is aminomethanol (H₂NCH₂OH) itself, a compound that serves as a key intermediate in fundamental chemical transformations. wikipedia.org For instance, it is recognized as an intermediate in the Strecker synthesis of amino acids, a process considered a plausible route to the formation of life's building blocks on primordial Earth. olemiss.edu
The reactivity of the aminomethanol moiety is dictated by the interplay between the nucleophilic amino group and the hydroxyl group. This dual functionality allows for a diverse range of chemical modifications, making these derivatives valuable synthons in the construction of more complex molecules. In aqueous solutions, simpler aminomethanol can exist in equilibrium with an aldehyde (formaldehyde) and an amine (ammonia), highlighting their dynamic chemical nature. wikipedia.org The study of aminomethanol and its derivatives extends to atmospheric chemistry, where their reactions and stability are of considerable interest. frontiersin.org The functional groups present in these molecules can participate in hydrogen bonding and act as sites for further chemical elaboration, rendering them useful in various synthetic applications. nih.gov
Positioning of (1-aminopyrrolidin-2-yl)methanol within Contemporary Chemical Research
This compound, with its specific arrangement of a primary amino group at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring, occupies a unique niche in chemical research. This compound combines the structural rigidity and chirality of the pyrrolidine scaffold with the versatile reactivity of the aminomethanol functional group. Its structure, particularly the chiral (S)-enantiomer, makes it a valuable building block in asymmetric synthesis and medicinal chemistry. chemspider.com
The strategic placement of the amino and hydroxyl groups allows for the formation of bidentate ligands, capable of coordinating with metal centers. This property is of interest in the development of novel catalysts for a variety of chemical transformations. Furthermore, the primary amino group provides a handle for the introduction of diverse substituents, enabling the synthesis of a library of derivatives with tailored properties. The hydroxymethyl group, in turn, can be further functionalized or participate in hydrogen bonding interactions, which can be crucial for molecular recognition and catalytic activity.
The synthesis of chiral this compound derivatives is an active area of research, with methods being developed to control the stereochemistry at the C2 position. google.com These chiral building blocks are particularly sought after for the synthesis of pharmacologically active compounds. google.com The compound and its derivatives are often utilized as intermediates in the synthesis of more complex heterocyclic systems and have been incorporated into molecules with potential biological applications.
Properties
CAS No. |
192430-28-7 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.2 |
Purity |
91 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminopyrrolidin 2 Yl Methanol
Historical Approaches to Pyrrolidinylmethanol Synthesis
Historically, the synthesis of pyrrolidinylmethanol derivatives, often referred to as prolinols, has been a subject of significant interest due to their presence in natural products and their application as chiral catalysts. Early methods frequently relied on the reduction of proline, a naturally occurring amino acid, or its derivatives. nih.govgoogle.com
A common historical approach involves the esterification of L-proline, followed by reduction of the resulting ester. For instance, L-proline can be reacted with ethanol (B145695) in the presence of thionyl chloride to form L-proline ethyl ester. google.com Subsequent reduction of this ester, often using a hydride reagent like sodium borohydride (B1222165) in the presence of a Lewis acid such as lithium chloride, yields L-prolinol. google.com These early methods, while effective, sometimes suffered from harsh reaction conditions and the production of waste.
The development of more efficient and milder reducing agents, as well as advancements in catalytic hydrogenation, has since provided more refined pathways to these foundational pyrrolidinylmethanol structures.
Modern Convergent and Divergent Synthetic Strategies for (1-aminopyrrolidin-2-yl)methanol
Modern synthetic approaches to this compound often employ more sophisticated and efficient strategies, allowing for greater control over stereochemistry and functional group compatibility. These methods can be broadly categorized as convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is diversified into a range of products.
Synthesis from Pyrrolidine (B122466) Carboxylic Acid Derivatives
The most common starting material for the synthesis of this compound is L-proline, a readily available and chiral pyrrolidine carboxylic acid. nih.govnih.gov The synthesis typically begins with the protection of the secondary amine of the proline ring. A popular choice for this is the tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed under acidic conditions. orgsyn.orgub.edu
With the amine protected, the carboxylic acid group can be selectively reduced to a primary alcohol. This transformation is often achieved using strong reducing agents like lithium aluminum hydride (LAH) or by converting the carboxylic acid to an ester followed by reduction with sodium borohydride. google.com
The key step to introduce the 1-amino functionality is the N-amination of the pyrrolidine ring. This can be accomplished after the formation of the alcohol, often following deprotection of the secondary amine. Alternatively, N-amination can be performed on a protected proline derivative before the reduction of the carboxylic acid. A common method for N-amination involves the formation of an N-nitrosamine followed by its reduction.
Utilization of Weinreb Amides in Preparative Routes
A significant advancement in the synthesis of ketones and aldehydes, which can be further reduced to alcohols, is the use of Weinreb amides (N-methoxy-N-methylamides). mychemblog.comnumberanalytics.comwikipedia.org This methodology has been successfully applied to the synthesis of chiral pyrrolidin-2-yl-methanol derivatives. google.comgoogle.com
The synthesis starts with a protected proline derivative, where the carboxylic acid is converted into a Weinreb amide. wikipedia.orgorientjchem.org This is typically done by reacting the N-protected proline with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. mychemblog.comorientjchem.org The resulting Weinreb amide is a stable intermediate that can react with organometallic reagents, such as Grignard reagents, in a controlled manner to yield a ketone without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgmasterorganicchemistry.com The ketone can then be stereoselectively reduced to the desired alcohol. This approach offers high yields and excellent control over the introduction of a wide variety of substituents.
| Reactant 1 | Reactant 2 | Product | Significance |
| N-protected proline | N,O-dimethylhydroxylamine | N-protected proline Weinreb amide | Stable intermediate for controlled C-C bond formation. wikipedia.orgunito.it |
| Proline Weinreb amide | Grignard Reagent (e.g., Phenylmagnesium bromide) | Aroyl pyrrolidine derivative | Forms a ketone precursor to the final alcohol. google.com |
| Aroyl pyrrolidine derivative | Reducing Agent (e.g., H2/Catalyst) | Chiral pyrrolidin-2-yl-methanol derivative | Final reduction step to yield the target alcohol. google.com |
Application of Grignard Reagents in Synthetic Transformations
Grignard reagents are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. masterorganicchemistry.comnumberanalytics.commasterorganicchemistry.com In the context of synthesizing this compound derivatives, Grignard reagents are primarily used in their reaction with Weinreb amides, as described above, to introduce an aryl or alkyl group that will become part of the methanol (B129727) substituent. google.comgoogle.com
For example, reacting an N-protected proline Weinreb amide with phenylmagnesium bromide yields an N-protected 2-benzoylpyrrolidine. google.com This ketone can then be reduced to the corresponding phenylmethanol derivative. The choice of Grignard reagent allows for the introduction of a diverse range of substituents at this position. numberanalytics.commasterorganicchemistry.com
It is crucial that the pyrrolidine nitrogen is protected during the Grignard reaction to prevent the acidic N-H proton from quenching the organometallic reagent. youtube.com
| Carbonyl Compound | Grignard Reagent | Initial Product | Final Product (after workup) |
| Aldehyde | R-MgX | Alkoxide | Secondary Alcohol youtube.com |
| Ketone | R-MgX | Alkoxide | Tertiary Alcohol masterorganicchemistry.com |
| Ester | 2 eq. R-MgX | Alkoxide | Tertiary Alcohol masterorganicchemistry.com |
| Weinreb Amide | R-MgX | Stable tetrahedral intermediate | Ketone wikipedia.org |
Hydrogenation-Based Methodologies for Amine Formation
Catalytic hydrogenation is a key method for the formation of the N-amino group in this compound. A common strategy involves the synthesis of an N-nitrosopyrrolidine derivative, which can then be reduced to the corresponding N-aminopyrrolidine.
This process typically involves treating the secondary amine of a pyrrolidin-2-yl-methanol derivative with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), to form the N-nitrosamine. Subsequent reduction of the N-nitroso group, often using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the desired 1-aminopyrrolidine. google.com This method is generally efficient and provides a clean conversion to the hydrazine (B178648) derivative.
Another application of hydrogenation in this synthetic context is the reduction of the ketone formed from the Weinreb amide route. google.com Catalytic hydrogenation can be employed to reduce the carbonyl group to a hydroxyl group, often with high stereoselectivity.
Protecting Group Strategies for Amine and Hydroxyl Functionalities
The synthesis of this compound necessitates a careful strategy for the protection and deprotection of the amine and hydroxyl functional groups to avoid unwanted side reactions. uchicago.educreative-peptides.comiris-biotech.de
Amine Protection: The secondary amine of the starting proline is typically protected early in the synthesis. ub.edu The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability in a wide range of reaction conditions and its facile removal with acid. orgsyn.orgcreative-peptides.com Another option is the benzyloxycarbonyl (Cbz or Z) group, which can be removed by hydrogenolysis. For the final 1-amino group, which is a hydrazine, protection may also be necessary depending on the subsequent synthetic steps.
Hydroxyl Protection: The primary hydroxyl group of the pyrrolidinylmethanol intermediate may require protection if subsequent reactions are performed under conditions that are incompatible with a free alcohol. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are frequently used as they can be easily introduced and selectively removed under mild conditions. orgsyn.orgwiley-vch.de
The concept of "orthogonal" protecting groups is crucial, allowing for the selective removal of one protecting group in the presence of others. uchicago.eduiris-biotech.de For example, a Boc group (acid-labile) and a silyl ether (fluoride-labile) can be removed independently of each other, providing precise control over the synthetic sequence.
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) iris-biotech.de |
| Amine | Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H2, Pd/C) |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) iris-biotech.de |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) source (e.g., TBAF) |
| Hydroxyl | Trimethylsilyl | TMS | Mild acid or fluoride source orgsyn.org |
| Hydroxyl | Benzyl | Bn | Hydrogenolysis (H2, Pd/C) creative-peptides.com |
Scalable Synthesis and Process Optimization for this compound
The industrial-scale production of this compound necessitates robust and optimized synthetic processes that ensure high yields, purity, and cost-effectiveness. While specific literature on the large-scale synthesis of this exact molecule is not extensively detailed, general principles for the synthesis of related chiral pyrrolidine-2-yl-methanol derivatives can be applied. A key strategy often involves the use of readily available starting materials and minimizing the number of synthetic steps.
A common approach to synthesizing pyrrolidine-based structures involves the use of protected amino acids as chiral precursors. For instance, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can serve as a starting material. The synthesis can proceed through an intermediate such as a Weinreb amide, which is then reacted with a suitable reagent and subsequently hydrogenated to yield the desired pyrrolidine-2-yl-methanol derivative. google.com
Process optimization for scalability focuses on several key aspects:
Crystallization and Purification: The final product is often obtained through crystallization from a suitable solvent system. For instance, after initial workup, the reaction mixture can be concentrated and the solvent exchanged to induce crystallization. The use of solvents like n-propylacetate or i-propylacetate has been noted in the crystallization of related compounds. google.com Further purification to achieve high optical purity (greater than 99% enantiomeric excess) can be accomplished through recrystallization from a polar aprotic solvent, such as acetonitrile. google.com
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is critical for maximizing yield and minimizing side product formation. For hydrogenation steps, the choice of catalyst and hydrogen pressure are crucial variables that need to be fine-tuned.
Solvent Management: Efficient use and recycling of solvents are paramount in scalable synthesis to reduce costs and environmental impact. The selection of solvents is based on factors like solubility of reactants and products, ease of removal, and safety.
| Process Step | Key Optimization Parameters | Example Solvents/Reagents | Reference |
| Starting Material | Selection of a suitable protected amino acid | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | google.com |
| Intermediate Formation | Efficient coupling and reaction with reagents | N,O-dimethylhydroxylamine hydrochloride, Grignard reagents | google.com |
| Hydrogenation | Catalyst selection, hydrogen pressure, temperature | Hydrogenation catalyst | google.com |
| Crystallization | Solvent system, cooling profile | n-propylacetate, i-propylacetate | google.com |
| Recrystallization | Solvent choice for high purity | Acetonitrile | google.com |
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.net While a specific MCR for this compound is not reported, the development of such a process would be a significant advancement in its green synthesis.
Use of Renewable Feedstocks: The synthesis could potentially start from renewable resources. Proline, the parent amino acid of the pyrrolidine ring, is a naturally occurring amino acid that can be sourced from biological processes.
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. For instance, the synthesis of related α-aminonitriles has been achieved using a recyclable EPZG catalyst under solvent-free conditions at room temperature. The development of a catalytic route for the key synthetic steps in the production of this compound would be highly beneficial.
Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 1,2-amino alcohols has been demonstrated in water using visible-light photoredox catalysis, which represents a mild and effective method. rsc.org The use of environmentally friendly solvents like 2-methyl THF and ionic liquids has also been explored in the synthesis of other heterocyclic compounds. nih.gov
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
| Atom Economy | Development of multicomponent reactions. | Reduced waste and fewer synthetic steps. | researchgate.net |
| Renewable Feedstocks | Use of proline from biological sources. | Reduced reliance on fossil fuels. | |
| Catalysis | Use of recyclable catalysts. | Milder reaction conditions, reduced waste. | |
| Benign Solvents | Use of water, 2-methyl THF, or ionic liquids. | Reduced environmental impact and improved safety. | rsc.orgnih.gov |
| Energy Efficiency | Microwave-assisted synthesis, ambient temperature reactions. | Reduced energy consumption and shorter reaction times. | nih.gov |
Stereochemical Aspects and Chiral Synthesis of 1 Aminopyrrolidin 2 Yl Methanol
Enantioselective Synthesis of Chiral Pyrrolidine-2-yl-methanol Derivatives
The synthesis of chiral pyrrolidine-2-yl-methanol derivatives in an enantiomerically pure form is a significant objective in organic chemistry. nih.govrroij.com These compounds serve as versatile building blocks for pharmacologically active molecules and as key components in organocatalysis. google.comresearchgate.netnih.gov A common and effective strategy begins with readily available chiral starting materials, such as the amino acid (S)-proline. One established method involves a double Grignard addition to a protected proline ester to create a tertiary alcohol, which is a precursor to derivatives like (S)-diphenyl(pyrrolidin-2-yl)methanol. rsc.org
These pyrrolidine-based structures are not only synthetic targets but also act as catalysts themselves. Diarylprolinol silyl (B83357) ethers, for instance, are highly effective organocatalysts for the asymmetric functionalization of aldehydes, a discovery that marked a significant advance in the field. researchgate.netnih.gov The development of novel synthetic processes continues to be an area of active research, aiming to overcome the limitations of existing methods and improve efficiency and stereoselectivity. google.com
Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction
Asymmetric catalysis offers a powerful and atom-economical approach to constructing the chiral pyrrolidine ring system. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
One prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method has proven to be a straightforward and highly effective route for preparing a wide range of biologically important spiropyrrolidine heterocycles with excellent yields and high enantioselectivity under mild conditions. rsc.org
Another innovative approach is the asymmetric 'clip-cycle' reaction. whiterose.ac.uk In this process, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. Subsequently, a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to construct the pyrrolidine ring. This method is notable for its ability to form various substituted pyrrolidines with high enantiomeric excesses. whiterose.ac.uk
Furthermore, transition metal catalysis provides another avenue for pyrrolidine synthesis. Rhodium(II)-catalyzed C-H insertion reactions, for example, can be used for the direct difunctionalization of a pyrrolidine moiety to access C2-symmetrical analogs with high levels of both enantio- and diastereocontrol. nih.gov
Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
| Catalytic Method | Catalyst Type | Key Transformation | Stereocontrol |
| 1,3-Dipolar Cycloaddition | Metal complexes / Azomethine ylides | Ring formation | High enantioselectivity |
| 'Clip-Cycle' Reaction | Chiral Phosphoric Acid | Intramolecular aza-Michael addition | High enantiomeric excess |
| C-H Insertion | Rhodium(II) complexes | C-H functionalization | High enantio- and diastereocontrol |
Chiral Auxiliary Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is a cornerstone of asymmetric synthesis. rroij.comwikipedia.org
Interestingly, pyrrolidine-2-yl-methanol derivatives themselves are widely used as chiral auxiliaries and ligands. rsc.org For instance, enantiopure (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives are crucial for several metal-catalyzed transformations and as organocatalysts, such as in Corey-Bakshi-Shibata reductions. rsc.org
The synthesis can also employ auxiliaries derived from other chiral sources. A well-known example is the use of camphorsultam, which can act as a chiral auxiliary in Michael additions. The lithium base-promoted addition of thiols to N-methacryloylcamphorsultam, for example, yields the corresponding products with high diastereoselectivity. wikipedia.org Similarly, amino alcohols derived from natural products like (+)-3-carene have been successfully used as chiral ligands to achieve high enantiomeric excess in the addition of diethylzinc (B1219324) to aldehydes. researchgate.net The general principle involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, cleavage of the auxiliary. wikipedia.org
Diastereoselective Synthetic Pathways
Diastereoselective reactions are crucial for creating molecules with multiple stereocenters, where the goal is to form one diastereomer preferentially over others. These pathways are fundamental in complex molecule synthesis. nih.gov
In the context of pyrrolidine synthesis, diastereoselectivity can be achieved through various means. For example, the rhodium-catalyzed C-H insertion reactions mentioned earlier provide excellent diastereocontrol, allowing for the formation of specific C2-symmetrical pyrrolidines. nih.gov The 'clip-cycle' methodology also proceeds through a diastereoselective cyclization step to afford the final enantiomerically enriched pyrrolidine. whiterose.ac.uk
A classic example of achieving high diastereoselectivity is the substrate-controlled addition of nucleophiles to chiral substrates. For instance, the addition of allylmetal reagents to ketones that contain adjacent stereocenters can proceed with high levels of α-chelation control, leading to a specific diastereomer. nih.gov While this example is from carbohydrate chemistry, the underlying principle of using existing stereocenters to direct the formation of new ones is a broadly applicable and powerful strategy in designing synthetic routes to complex chiral molecules like substituted pyrrolidin-2-yl-methanols. nih.gov
Resolution Techniques for Enantiopure (1-aminopyrrolidin-2-yl)methanol
While asymmetric synthesis aims to create a single enantiomer directly, classical and modern resolution techniques remain vital for separating racemic mixtures. nih.gov Resolution is often necessary when enantioselective methods are not perfectly selective or are difficult to develop. For many optically pure 1,2-amino alcohols, resolution is still a primary method of preparation. nih.gov
One common classical approach involves the formation of diastereomeric salts. The racemic amine is reacted with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the original amine.
Modern analytical and preparative techniques also play a crucial role. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analyzing the enantiomeric purity of a sample and for separating enantiomers on a preparative scale. researchgate.net In this technique, a chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net
Control of Relative and Absolute Stereochemistry in Synthetic Routes
The ultimate goal of a chiral synthesis is the control over both the relative and absolute stereochemistry of the target molecule. reddit.com
Relative stereochemistry describes the 3D relationship between two or more stereocenters within the same molecule (e.g., syn vs. anti or cis vs. trans).
Absolute stereochemistry refers to the precise spatial arrangement of atoms in a chiral molecule, which distinguishes it from its mirror image (e.g., R vs. S configuration). reddit.comnih.gov
Achieving control over absolute stereochemistry typically involves one of two main strategies: using a starting material from the "chiral pool" (naturally occurring enantiopure compounds like amino acids or sugars) or employing an enantioselective reaction that creates the desired chirality. reddit.com The synthesis of (S)-diphenyl(pyrrolidin-2-yl)methanol from (S)-proline is a prime example of a chiral pool approach. rsc.org
Methods like the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides are designed specifically to control the absolute stereochemistry during the formation of the pyrrolidine ring. rsc.org The success of such a reaction is measured by the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other.
Confirming the relative and absolute stereochemistry of the final product is a critical final step. This is often accomplished through a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, which provides unambiguous proof of the three-dimensional structure. duke.edunih.gov
Reactivity and Derivatization Pathways of 1 Aminopyrrolidin 2 Yl Methanol
Reactions Involving the Primary Amine Moiety
The primary amine group in (1-aminopyrrolidin-2-yl)methanol is a potent nucleophile, rendering it susceptible to a variety of chemical transformations. These reactions allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity of its derivatives.
Amidation and Ureafication Reactions
The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a cornerstone of peptide synthesis and is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like triethylamine. nih.gov These reactions typically proceed under mild conditions and provide high yields of the desired amide products.
Similarly, the primary amine can react with isocyanates to form urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The resulting urea linkage is a common motif in many biologically active compounds. The synthesis of unsymmetrical ureas can also be achieved through methods like the Curtius rearrangement, which proceeds via an isocyanate intermediate.
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Carboxylic Acid | Amide | EDCI, Triethylamine |
| This compound | Acid Chloride | Amide | Base (e.g., Pyridine) |
| This compound | Isocyanate | Urea | Varies |
Schiff Base Formation and Imine Chemistry
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. wikipedia.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.org The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. These imine derivatives can be stable compounds and are valuable intermediates for further functionalization. For instance, the Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) and m-phenylenediamine (B132917) has been synthesized and characterized.
| Reactant 1 | Reactant 2 | Product Type | Catalyst |
| This compound | Aldehyde | Imine (Schiff Base) | Acid (e.g., Acetic Acid) |
| This compound | Ketone | Imine (Schiff Base) | Acid (e.g., Acetic Acid) |
Nucleophilic Substitutions and Additions
The primary amine of this compound can act as a nucleophile in various substitution and addition reactions. For example, it can participate in nucleophilic substitution reactions with alkyl halides, although this can sometimes lead to over-alkylation. It can also undergo nucleophilic addition to electrophilic species like α,β-unsaturated carbonyl compounds in a Michael addition fashion. The nucleophilic character of the amine is fundamental to its role in the synthesis of more complex heterocyclic systems.
Transformations at the Primary Alcohol Functionality
The primary alcohol group in this compound offers another site for chemical modification, allowing for the introduction of different functional groups and the extension of the carbon skeleton.
Esterification and Etherification Reactions
The primary alcohol can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Acid-catalyzed esterification with a carboxylic acid, known as the Fischer esterification, is a common method. Alternatively, reaction with highly reactive acylating agents like acid chlorides in the presence of a base provides a rapid and efficient route to the corresponding esters.
Etherification of the primary alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a classic approach. libretexts.org Alkoxymercuration-demercuration of alkenes in the presence of the alcohol also provides a route to ethers. libretexts.org Furthermore, acid-catalyzed dehydration of the alcohol can lead to symmetrical ethers, though this is less controlled for unsymmetrical ether synthesis. libretexts.org
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄) |
| This compound | Acid Chloride | Ester | Base (e.g., Pyridine) |
| This compound (as alkoxide) | Alkyl Halide | Ether | Williamson Ether Synthesis |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are commonly used to stop the oxidation at the aldehyde stage.
For the conversion to a carboxylic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively oxidize the primary alcohol to the corresponding carboxylic acid. The synthesis of 1-aminocyclopropane-1-carboxylic acid has been achieved through a multi-step process involving nitro reduction and carboxyl hydrolysis. researchgate.net
| Starting Material | Product | Oxidizing Agent |
| This compound | 1-Aminopyrrolidine-2-carbaldehyde | Pyridinium Chlorochromate (PCC) |
| This compound | 1-Aminopyrrolidine-2-carboxylic acid | Potassium Permanganate (KMnO₄) or Jones Reagent |
Halogenation and Subsequent Reactions
The conversion of the primary hydroxyl group in this compound to a halide is a key transformation that opens pathways to a variety of subsequent nucleophilic substitution reactions. This process typically requires chemoselective activation of the hydroxyl group in the presence of the more nucleophilic amino group.
Standard halogenation protocols can be adapted for this purpose, often involving the initial protection of the reactive amino group to prevent undesired side reactions. For instance, the amino group can be converted to a carbamate (B1207046) (e.g., Boc or Cbz), which reduces its nucleophilicity and allows for the selective transformation of the alcohol.
Direct halogenation of the alcohol can be achieved using common reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). An alternative, milder approach involves a two-step process: converting the alcohol to a better leaving group, such as a tosylate or mesylate, followed by an SN2 reaction with a halide salt. This method is often preferred for complex molecules where harsh conditions must be avoided. A one-pot method for preparing cyclic amines from amino alcohols involves direct chlorination with thionyl chloride, where the slow addition of the amino alcohol to the reagent is key to favoring the desired reaction pathway. orgsyn.org
Table 1: Representative Halogenation Reactions of Amino Alcohols
| Precursor Type | Reagent | Product | Reaction Type |
|---|---|---|---|
| Protected Amino Alcohol | SOCl₂ | Chloro-derivative | Direct Halogenation |
| Protected Amino Alcohol | PBr₃ | Bromo-derivative | Direct Halogenation |
| Protected Amino Alcohol | 1. TsCl, Pyridine 2. NaBr | Bromo-derivative | Sulfonation then SN2 |
| Amino Alcohol | SOCl₂ then NaOH | Cyclic Amine | Chlorination/Cyclization |
This table illustrates general pathways for the halogenation of amino alcohols. Specific conditions for this compound would require optimization.
Once the (1-aminopyrrolidin-2-yl)methyl halide is formed, the halide serves as an excellent leaving group for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, thereby enabling the synthesis of a diverse library of derivatives.
Reactivity of the Pyrrolidine (B122466) Nitrogen
The pyrrolidine nitrogen in this compound is part of a 1,1-disubstituted hydrazine (B178648) system. This N-amino functionality imparts reactivity distinct from that of a typical secondary or tertiary amine. While the nitrogen atom of a simple pyrrolidine ring is basic and nucleophilic, the N-N bond in this derivative introduces unique reactive possibilities. orgsyn.orgresearchgate.net
The exocyclic primary amino group is the most nucleophilic center in the molecule, followed by the primary alcohol. The endocyclic tertiary nitrogen is considerably less nucleophilic. The primary reactivity of the N-amino moiety involves reactions such as acylation, alkylation, and sulfonylation at the terminal -NH2 group.
Furthermore, the N-N bond itself can be a site of reactivity. Under reductive conditions, the N-N bond can be cleaved. Conversely, the hydrazine moiety can act as a bidentate nucleophile in cyclocondensation reactions with 1,3-dielectrophiles (like α,β-unsaturated ketones or 1,3-dicarbonyl compounds) to form fused pyrazolidine (B1218672) or related heterocyclic systems. N-aminopyridinium salts have emerged as versatile reagents that combine N-centered nucleophilicity with the potential for the N-N bond to be reduced, highlighting the bifunctional nature of this group. rsc.org
Regioselectivity and Chemoselectivity in Derivatization
The presence of three distinct functional groups—a primary amine (-NH2), a primary alcohol (-CH2OH), and a tertiary ring amine—makes regioselectivity and chemoselectivity critical considerations in the derivatization of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over others. chemrxiv.org In this molecule, the reactivity generally follows the order: primary amine > primary alcohol > tertiary amine.
Acylation: With one equivalent of an acylating agent (e.g., an acid chloride or anhydride) under standard conditions, the primary amino group will be acylated selectively to form an amide. Acylation of the alcohol to form an ester would require harsher conditions or catalysis, typically after the amine is protected.
Alkylation: Alkylation with an alkyl halide will also preferentially occur at the primary amine.
Protection Strategies: To control reactivity, selective protection is essential. The amino group can be protected as a tert-butoxycarbonyl (Boc) derivative, which allows the hydroxyl group to be subsequently modified (e.g., oxidized, halogenated, or esterified). The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) to allow for selective manipulation of the amino group.
Regioselectivity , the preference for reaction at one position over another, is most relevant when considering reactions that form fused rings. chemrxiv.org For example, when reacting with a bifunctional electrophile, the choice of which nucleophile (the exocyclic amine or the hydroxyl group) attacks first and which part of the electrophile it attacks determines the structure of the resulting fused ring. The inherent nucleophilicity difference and the steric environment around each group guide these selective transformations.
Synthesis of Pyrrolidine-Fused Heterocycles and Related Derivatives
The structure of this compound is an ideal starting point for the synthesis of complex pyrrolidine-fused heterocycles, which are prominent in many biologically active compounds. nih.govsioc-journal.cn The 1,2-juxtaposition of the N-amino and hydroxymethyl groups allows for a variety of cyclization strategies.
These transformations often proceed via cyclocondensation reactions, where the nucleophilic centers of the starting material react with a bifunctional reagent to build a new ring. For example, reaction with aldehydes or ketones can lead to the formation of fused oxazolidine (B1195125) or pyrazolidine-type structures, depending on which nitrogen participates. Catalytic methods for the cyclization of amino-alcohols can selectively produce cyclic amines or lactams. rsc.orgresearchgate.net
A prominent strategy involves the reaction of the hydrazine moiety with carbonyl compounds. The condensation of the primary amino group with a ketone or aldehyde forms a hydrazone, which can then undergo further intramolecular reactions. For instance, if the carbonyl compound also contains a suitable leaving group or an unsaturated bond, an intramolecular cyclization can ensue to create a bicyclic system. The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from hydrazones demonstrates a similar principle of cyclocondensation. mdpi.com Another powerful method is the use of multicomponent reactions, which allow for the rapid assembly of complex heterocyclic scaffolds in a single step. researchgate.net
Table 2: Potential Pathways to Pyrrolidine-Fused Heterocycles
| Reagent Type | Intermediate | Resulting Fused Ring System | Reaction Principle |
|---|---|---|---|
| Phosgene or equivalent | Isocyanate/Carbamoyl chloride | Oxadiazinone-fused pyrrolidine | Cyclocondensation |
| β-Ketoester | Hydrazone/Enamine | Pyrazolidinone-fused pyrrolidine | Cyclocondensation |
| Dicarbonyl Compound (e.g., 2,3-butanedione) | Dihydropyrazine | Pyrazine-fused pyrrolidine | Double Condensation |
| α-Haloketone | Hydrazone | Tetrahydropyridazine-fused pyrrolidine | Alkylation then Cyclization |
This table outlines plausible synthetic routes based on the functional groups of this compound.
These synthetic pathways underscore the versatility of this compound as a building block for creating novel and structurally diverse heterocyclic systems with potential applications in various fields of chemical science.
Applications of 1 Aminopyrrolidin 2 Yl Methanol in Organic Synthesis and Catalysis
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and dual functionality of (1-aminopyrrolidin-2-yl)methanol make it an excellent starting material for the synthesis of a variety of complex organic structures. Its pyrrolidine (B122466) ring provides a rigid scaffold that can effectively transfer stereochemical information, while the amino and hydroxyl groups offer reactive sites for further chemical transformations.
The synthesis of nitrogen-containing heterocycles is of great interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. nih.gov this compound serves as a key precursor in the formation of various heterocyclic systems. For instance, the reaction of its derivatives can lead to the formation of fused heterocyclic structures. While direct cyclization of this compound itself is not extensively documented in the provided results, the transformation of related pyrrolidine structures into more complex heterocycles is a common strategy. For example, the conversion of pyrrolidine derivatives into imidazolidines and other N-heterocycles highlights the utility of the pyrrolidine motif as a foundational element in heterocyclic synthesis. nih.gov
Beyond its direct use, this compound is a precursor to a range of advanced organic intermediates. One notable application is its conversion into N-substituted-glycyl-2-cyanopyrrolidines, which are potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. worktribe.com The synthesis of these inhibitors often involves the elaboration of the amino and hydroxyl groups of the parent molecule, demonstrating its role as a versatile starting material for multi-step organic synthesis. worktribe.comnih.govworktribe.com
Role as a Ligand Precursor in Coordination Chemistry
The ability of this compound to act as a precursor for chiral ligands is one of its most significant applications. The amino and alcohol functionalities provide ideal handles for the construction of multidentate ligands that can coordinate with a variety of metal centers.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. escholarship.orgrsc.org The incorporation of chiral building blocks into MOFs can impart them with enantioselective recognition and catalytic properties. Conceptually, the bifunctional nature of this compound makes it an attractive candidate for the design of chiral linkers for MOFs. ekb.eg The amino and hydroxyl groups can be modified to create ditopic or tritopic linkers that can then be used to construct chiral frameworks. While direct experimental results for MOFs synthesized from this compound are not prevalent in the provided search results, the general principle of using functionalized organic linkers to create tailored MOFs is well-established. nih.govnih.gov The amino group, in particular, is a common functionality used in the post-synthetic modification of MOFs to introduce new properties. ekb.eg
A significant application of this compound is in the synthesis of C3-symmetric tripodal ligands. mdpi.com These ligands are characterized by three identical arms radiating from a central point, often a substituted mesitylene (B46885) or a similar scaffold. The synthesis typically involves the reaction of the amino group of this compound derivatives with a trifunctional core. The resulting tripodal ligands possess a well-defined three-dimensional structure that can create a specific chiral environment around a coordinated metal ion. arabjchem.orgpreprints.org An example is the synthesis of a C3-symmetric tripodal ligand composed of a central mesitylene core and three axially chiral biaryl subunits derived from a related chiral precursor. nih.gov
Applications in Homogeneous Catalysis
The chiral ligands derived from this compound have found significant use in homogeneous catalysis, where the catalyst and reactants are in the same phase. rsc.orgmdpi.com The metal complexes formed with these ligands can act as highly effective and selective catalysts for a variety of organic transformations.
The C3-symmetric tripodal ligands, in particular, have been successfully employed as catalysts in the asymmetric addition of dialkylzinc reagents to aldehydes. nih.gov In these reactions, the chiral environment created by the ligand around the metal center directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The catalytic performance of these systems can be fine-tuned by modifying the structure of the ligand, including the substituents on the pyrrolidine ring and the nature of the central core.
| Reaction | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Asymmetric addition of diethylzinc (B1219324) to benzaldehyde | (M,M,M)-3 (a C3-symmetric triol) | Benzaldehyde, Diethylzinc | (R)-1-Phenyl-1-propanol | up to 98% | - | nih.gov |
This table illustrates the high levels of enantioselectivity that can be achieved using catalysts derived from precursors related to this compound. The development of such catalytic systems is a testament to the importance of this chiral building block in modern organic synthesis.
Asymmetric Catalysis for Enantioselective Transformations
Derivatives of this compound are prominent in the realm of asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze reactions enantioselectively. researchgate.netnih.gov The pyrrolidine moiety is a privileged scaffold in this domain, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.netnih.gov
Research has shown that prolinamide derivatives, which can be synthesized from this compound, are effective catalysts for key carbon-carbon bond-forming reactions. For instance, in the asymmetric aldol (B89426) reaction, these catalysts can direct the stereochemical outcome to produce chiral β-hydroxy carbonyl compounds with high enantiopurity. researchgate.netnih.gov The precise control over stereoselectivity is often dictated by the catalyst's ability to form a well-organized, hydrogen-bonded transition state, which shields one face of the reactive intermediate, guiding the approach of the electrophile. nih.gov The enantiomeric excess (ee) and diastereomeric ratio (dr) are highly dependent on the specific structure of the catalyst, the substrates, and the reaction conditions.
Table 1: Performance of this compound-derived Catalysts in Asymmetric Aldol Reactions This table is representative of typical results found in the literature for pyrrolidine-based organocatalysts in similar transformations.
| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Prolinamide Derivative | Cyclohexanone + 4-Nitrobenzaldehyde | 95 | 99 | 95:5 (anti) | nih.gov |
| Thiourea-Prolinamide | Acetone + Trifluoromethyl Ketone | High | 81 | N/A | nih.gov |
| Spiro-pyrrolidine Derivative | Isatin + Acetone | 97 | 82 | N/A | researchgate.net |
Role in Transition Metal-Mediated Reactions
Beyond organocatalysis, this compound and its derivatives serve as valuable chiral ligands for transition metal complexes. nih.gov By forming Schiff base ligands through condensation with aldehydes or ketones, this compound can coordinate with various metals like copper (Cu), palladium (Pd), and nickel (Ni), creating catalysts for a wide array of asymmetric transformations. nih.govmdpi.com
These metal complexes have demonstrated excellent catalytic activity in reactions such as cyclopropanation, olefin epoxidation, and various coupling reactions. researchgate.netnih.gov The chelation of the metal ion by the multidentate Schiff base ligand creates a defined chiral environment around the metallic center. nih.gov This steric and electronic influence is crucial for transferring stereochemical information during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. For example, copper(II) complexes with Schiff base ligands have been effectively used as catalysts in Claisen-Schmidt condensations and Henry (nitroaldol) reactions. mdpi.com
Utility in Heterogeneous Catalysis
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which is often expensive and can lead to product contamination. Immobilizing catalysts onto solid supports provides a practical solution, combining the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous systems.
Supported Catalyst Systems (e.g., Polystyrene-Supported)
This compound-derived catalysts have been successfully immobilized on various solid supports, with polystyrene resins like Merrifield resin being a common choice. nih.gov The catalyst can be covalently anchored to the polymer backbone. This approach not only facilitates catalyst recovery through simple filtration but can also enhance catalyst stability. nih.gov
The design of these supported catalysts is critical. Factors such as the rigidity of the polymer backbone, the length and nature of the linker connecting the catalytic unit to the support, and the density of catalytic sites all influence the performance. nih.gov A well-designed polymer-supported catalyst minimizes potential negative interactions between the support and the catalytic center, ensuring that activity and selectivity are maintained or even enhanced compared to their non-supported counterparts.
Recyclable Catalytic Architectures
The primary advantage of supported catalysts is their recyclability. After a reaction cycle, the solid catalyst can be filtered off, washed, and reused in subsequent batches, which is both economically and environmentally beneficial. researchgate.net Proline-based catalysts supported on polymers have demonstrated the ability to be recycled multiple times without a significant loss of catalytic activity or enantioselectivity. researchgate.net For example, studies on polymer-supported proline catalysts in condensation reactions have shown that the catalyst can be reused for at least ten cycles without deactivation. researchgate.net This robustness is a key feature for the development of sustainable chemical processes on an industrial scale. The development of such recyclable catalytic architectures is a cornerstone of green chemistry, aiming to reduce waste and improve process efficiency.
Structural and Spectroscopic Characterization of 1 Aminopyrrolidin 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationnih.govscispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. scispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. scispace.comhw.ac.uk For (1-aminopyrrolidin-2-yl)methanol and its derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into complex structures.
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. hw.ac.uk Key parameters in a ¹H NMR spectrum are the chemical shift (δ), integration, and multiplicity (splitting pattern). hw.ac.uk
Chemical Shift : The chemical shift of a proton is influenced by its electronic environment. Protons attached to or near electronegative atoms (like oxygen and nitrogen in this compound) are deshielded and appear at higher chemical shifts (downfield). For instance, the protons of the CH₂OH group would be expected to resonate at a higher chemical shift than the other CH₂ groups in the pyrrolidine (B122466) ring. The proton on the chiral center (C2) would also have a distinct chemical shift. The N-amino group protons and the hydroxyl proton often appear as broad singlets and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature. hw.ac.uk
Integration : The area under each peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
Multiplicity : Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The 'n+1' rule is often used as a first approximation to determine the number of neighboring protons. hw.ac.uk The complex splitting patterns observed for the pyrrolidine ring protons in this compound can be used to deduce the connectivity of the atoms.
A hypothetical ¹H NMR data table for this compound is presented below. The exact values can vary based on the solvent and experimental conditions.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H on C2 | ~3.5-4.0 | Multiplet | 1H |
| CH₂OH | ~3.4-3.8 | Multiplet | 2H |
| H on C5 | ~2.8-3.2 | Multiplet | 2H |
| H on C3, C4 | ~1.6-2.2 | Multiplet | 4H |
| NH₂ | ~2.0-3.5 (broad) | Singlet | 2H |
| OH | ~2.5-4.5 (broad) | Singlet | 1H |
This table is illustrative and actual chemical shifts and multiplicities can vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgpressbooks.pub
Chemical Shift : The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.orgpressbooks.pub The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org In this compound, the carbon of the CH₂OH group would be expected at a higher chemical shift (around 60-70 ppm) due to the attached oxygen. The carbons of the pyrrolidine ring would appear in the aliphatic region, with the carbon attached to the nitrogen (C2 and C5) appearing at a higher chemical shift than the other ring carbons.
A hypothetical ¹³C NMR data table for this compound is provided below.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C2 | ~65-75 |
| CH₂OH | ~60-70 |
| C5 | ~50-60 |
| C3 | ~25-35 |
| C4 | ~20-30 |
This table is illustrative and actual chemical shifts can vary.
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. mnstate.edu Two-dimensional (2D) NMR techniques spread the spectral information across two frequency axes, providing greater resolution and revealing correlations between nuclei. mnstate.eduwikipedia.org
COSY (Correlation Spectroscopy) : The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.orglibretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton connectivity throughout the molecule. libretexts.org This is particularly useful for assigning the complex multiplets of the pyrrolidine ring protons in this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. slideshare.net This is based on the Nuclear Overhauser Effect (NOE), which is a through-space interaction. NOESY is invaluable for determining the stereochemistry and conformation of molecules. For this compound, NOESY could be used to confirm the relative stereochemistry of the substituents on the pyrrolidine ring.
Other 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are also instrumental. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. wikipedia.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identificationhw.ac.uklibretexts.orglibretexts.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. mdpi.comnih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. mdpi.com
FT-IR Spectroscopy : In FT-IR spectroscopy, the absorption of infrared radiation by the sample is measured as a function of frequency (typically expressed in wavenumbers, cm⁻¹). americanpharmaceuticalreview.com The resulting spectrum shows absorption bands characteristic of specific functional groups. libretexts.org For this compound, key expected absorptions include:
O-H stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
N-H stretch : One or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.
C-H stretch : Absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
C-O stretch : A strong absorption in the region of 1000-1200 cm⁻¹ for the alcohol C-O bond.
N-H bend : A band in the region of 1590-1650 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to FT-IR. americanpharmaceuticalreview.com It involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The selection rules for FT-IR and Raman are different, meaning that some vibrations may be active in one technique and not the other, providing complementary information. americanpharmaceuticalreview.com
| Functional Group | Typical FT-IR Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad, strong) |
| N-H (primary amine) | 3300-3500 (one or two bands) |
| C-H (aliphatic) | 2850-3000 |
| C-O (alcohol) | 1000-1200 (strong) |
| N-H (bend) | 1590-1650 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysishw.ac.uklibretexts.orglibretexts.orgnih.govcaltech.edu
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Molecular Weight Determination : High-resolution mass spectrometry (HRMS) can provide a very accurate determination of the molecular weight of this compound, which can be used to confirm its molecular formula.
Fragmentation Analysis : In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the hydroxyl group, the aminopyrrolidine ring, or cleavage of the C-C bond between the ring and the methanol (B129727) group. Analysis of these fragments can help to piece together the structure of the parent molecule.
X-ray Crystallography for Absolute Configuration and Solid-State Structurenih.govscispace.commdpi.comresearchgate.net
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.govcellstructureatlas.org The technique involves diffracting X-rays off a single crystal of the compound. cellstructureatlas.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all the atoms can be determined with high precision. cellstructureatlas.org
Chiroptical Methods for Stereochemical Determination (Conceptual)
The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly in the fields of pharmaceuticals and materials science. For this compound and its derivatives, which possess at least one stereocenter, chiroptical methods offer a powerful, non-destructive means to elucidate their three-dimensional structure in solution. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary chiroptical methods applicable to this class of compounds are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
The general approach for assigning the absolute configuration using these methods involves a synergistic combination of experimental measurement and computational modeling. rsc.org The experimental ECD or VCD spectrum of an enantiomerically pure or enriched sample is recorded. Concurrently, theoretical spectra for a chosen enantiomer (e.g., the (S)- or (R)-configuration) are calculated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT) for ECD and Density Functional Theory (DFT) for VCD. researchgate.netgoogle.com The absolute configuration of the experimental sample is then assigned by comparing the sign and shape of the experimental spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer, for instance, would confirm the (S)-configuration for the sample.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. This technique is particularly sensitive to the electronic transitions of chromophores within the molecule. nih.gov In this compound, the inherent chromophores (N-N and C-O bonds) are relatively weak. To enhance the ECD signal and facilitate a more reliable stereochemical assignment, derivatization is often employed. Introducing a strong chromophore, such as a benzoate (B1203000) or naphthoate group, by reacting it with the primary amine or the hydroxyl group, can induce strong ECD signals. rsc.org
The "Exciton Chirality Method" is a powerful application of ECD for derivatized molecules. If two or more chromophores are positioned in a chiral fashion relative to each other, their electronic transitions can couple, resulting in a characteristic bisignate (two-signed) ECD signal. The sign of this "Cotton effect couplet" can be directly related to the sense of twist (chirality) between the transition dipole moments of the interacting chromophores, thus revealing the absolute configuration of the stereogenic centers that dictate their spatial arrangement.
Table 1: Conceptual ECD Data for a Hypothetical Derivatized this compound
| Derivative Class | Chromophore | Expected Wavelength Range (nm) | Predicted Cotton Effect Sign for (S)-enantiomer | Basis of Prediction |
| N-Benzoyl | Benzoyl | ~230-280 | Positive/Negative couplet | Exciton coupling between benzoyl and other groups |
| O-Naphthoyl | Naphthoyl | ~220-300 | Strong bisignate signal | Exciton coupling between naphthoyl chromophores if derivatized at multiple sites |
This table is conceptual and illustrates the expected type of data obtained from ECD analysis of chromophoric derivatives. The exact wavelengths and signs depend on the specific derivative and its conformation.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. researchgate.net A significant advantage of VCD is that all molecules possess vibrational transitions, meaning that derivatization is often not necessary. The VCD spectrum provides a rich fingerprint of the entire molecular structure, with bands corresponding to the stretching and bending modes of various functional groups. google.com
For this compound, VCD bands associated with the C-H, O-H, N-H, and C-N vibrations would be particularly informative. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's three-dimensional geometry. researchgate.net As with ECD, the experimental VCD spectrum is compared with the DFT-calculated spectrum for a chosen enantiomer. The high number of well-resolved bands in a VCD spectrum often allows for a very confident assignment of the absolute configuration, even for conformationally flexible molecules. researchgate.net Studies on the structurally similar amino acid, proline, have demonstrated the power of VCD in elucidating its stereochemistry and conformational behavior in different environments. researchgate.net
Table 2: Conceptual VCD Data for (S)-(1-aminopyrrolidin-2-yl)methanol
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Predicted VCD Sign | Significance for Stereochemical Assignment |
| O-H Stretch | 3200-3500 | +/- | Sensitive to hydrogen bonding and conformation of the methanol group |
| N-H Stretch | 3100-3400 | +/- | Reflects the orientation of the amino group relative to the chiral center |
| C-H Stretches (ring) | 2800-3000 | Complex pattern | Provides a fingerprint of the ring pucker and overall chirality |
| C-O Stretch | 1000-1100 | +/- | Directly probes the environment around the stereocenter |
This table is conceptual and based on general principles of VCD spectroscopy. The specific frequencies and signs are dependent on the exact molecular conformation and solvent.
Computational and Theoretical Investigations of 1 Aminopyrrolidin 2 Yl Methanol
Molecular Modeling and Conformation Analysis
Molecular modeling techniques, particularly those focused on conformational analysis, are crucial for understanding the three-dimensional structure and flexibility of (1-aminopyrrolidin-2-yl)methanol. The molecule's behavior and interaction with other chemical species are intrinsically linked to its preferred shapes or conformations.
The conformational landscape of this compound is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the exocyclic C-C and C-N bonds. The pyrrolidine ring in proline and its derivatives is not planar and exists in a dynamic equilibrium between two main puckered conformations: the endo and exo envelope forms. nih.govnih.gov In these conformations, the Cγ carbon atom is puckered either towards (endo) or away from (exo) the substituent at the Cα position. nih.gov The interconversion between these puckering states typically has a low energy barrier, occurring on a picosecond timescale at room temperature. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational equilibria. researchgate.netnih.govuni-miskolc.huuni-miskolc.hu By simulating the atomic motions over time, MD can map the potential energy surface and identify the most stable conformers. For proline derivatives, force fields like AMBER are commonly used to describe the interatomic forces. researchgate.netnih.gov The relative energies of the endo and exo puckers are influenced by the nature and stereochemistry of substituents on the ring. nih.gov For this compound, the N-amino group and the hydroxymethyl group will influence this equilibrium through steric and electronic effects.
Table 1: Key Conformational Features of the Pyrrolidine Ring
| Feature | Description | Typical Energy Barrier | Timescale |
| Ring Pucker | Equilibrium between endo and exo envelope conformations, based on the position of the Cγ atom relative to the plane of the other four ring atoms. nih.gov | 2–5 kcal/mol nih.gov | Picoseconds nih.gov |
| Amide Isomerization | In N-acylated prolines, the cis/trans isomerization of the amide bond has a significant impact on conformation. For an N-amino group, analogous inversion at the nitrogen is possible. | ~20 kcal/mol (for prolyl amide bond) nih.gov | Seconds to minutes nih.gov |
This table summarizes general conformational features observed in proline derivatives, which are applicable to this compound.
When this compound acts as a ligand in metal complexes or as an organocatalyst, its structural flexibility is a key determinant of its function. The molecule can adopt different conformations to bind effectively to a metal center or a substrate. Computational studies on related prolinol derivatives have shown that the preferred torsion angle of the exocyclic group is critical for effective interaction. acs.org For instance, in a study of KRAS inhibitors, it was found that unbranched prolinol derivatives (structurally similar to the hydroxymethyl group in the target compound) favor a linear exit vector with a torsion angle around ±180°. acs.org
Modeling the ligand in the context of its biological or chemical environment (e.g., in the active site of an enzyme or coordinated to a metal) provides a more accurate picture of its bioactive conformation. Techniques like molecular docking and molecular dynamics simulations of the ligand-receptor complex are used to predict binding modes and affinities. These studies reveal how the inherent flexibility of the pyrrolidine ring and its substituents allows the molecule to adapt its shape to fit a specific binding pocket. uni-miskolc.hu
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and related properties of this compound.
DFT calculations can be used to determine the distribution of electrons within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common method for predicting reactivity. nih.gov For this compound, the HOMO is expected to be localized on the nitrogen atoms (especially the more basic pyrrolidine ring nitrogen) and the oxygen atom, indicating these are the primary sites for reaction with electrophiles. The LUMO would indicate the most likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov These calculations are fundamental in understanding how the molecule will behave in chemical reactions, for example, in the initial steps of a catalytic cycle.
Quantum chemistry is widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is a standard approach for calculating NMR shielding tensors. nih.govrsc.org
The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C shifts, especially when machine learning corrections are applied to systematic DFT errors. nih.govnih.gov Such calculations for this compound would allow for the unambiguous assignment of all proton and carbon signals in its experimental NMR spectra, confirming its constitution and stereochemistry.
Table 2: Common Methodologies for NMR Chemical Shift Prediction
| Component | Description | Common Choices |
| Computational Method | The theoretical approach used to solve the electronic structure. | Density Functional Theory (DFT) is most common. nih.gov |
| Functional | The approximation used for the exchange-correlation energy within DFT. | B3LYP, PBE0, ωB97XD. nih.govrsc.orgresearchgate.net |
| Basis Set | The set of functions used to build the molecular orbitals. | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ). nih.govrsc.org |
| NMR Calculation Method | The specific algorithm for computing NMR properties. | Gauge-Including Atomic Orbital (GIAO). nih.gov |
| Solvent Model | Accounts for the effect of the solvent on the molecule's geometry and electronic structure. | Polarizable Continuum Model (PCM) or SMD. |
This table outlines the typical components of a computational setup for predicting NMR spectra for organic molecules.
Reaction Mechanism Studies (e.g., Transition State Analysis)
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and characterize the high-energy transition states that control reaction rates.
For reactions involving proline derivatives, DFT calculations have been instrumental in understanding the origin of stereoselectivity in organocatalyzed reactions like the aldol (B89426) reaction. acs.orgwikipedia.org These studies involve locating the transition state structures for the key bond-forming steps. The relative energies of the different transition states, which lead to different stereoisomeric products, can explain the experimentally observed enantioselectivity. acs.org These transition states often feature specific non-covalent interactions, such as hydrogen bonds, that stabilize one pathway over others. acs.org
A computational study directly relevant to the reactivity of this compound involves the investigation of nitrogen-atom insertion into pyrrolidines, using the closely related L-prolinol as a substrate. acs.org Using DFT calculations, researchers elucidated a complex mechanism that proceeds through an azomethine imine intermediate. acs.org This reactive species was found to undergo dimerization to a cyclic tetrazine, which then acts as a catalyst for the rearrangement to the final cyclic hydrazone product. The study involved locating the geometries and energies of all intermediates and transition states, providing a detailed, step-by-step understanding of the reaction that would be impossible to achieve through experimental means alone. acs.org Such mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new synthetic methods.
Intermolecular Interactions and Complexation Studies (e.g., Ligand-Metal Interactions)
Computational and theoretical investigations into the intermolecular interactions and complexation behavior of this compound are crucial for understanding its potential applications, particularly in the fields of coordination chemistry and catalysis. While specific computational studies focusing exclusively on this compound are not extensively available in the surveyed literature, the principles of its interaction can be inferred from its structural features and from studies on analogous compounds containing similar functional groups, such as other amino alcohols and pyrrolidine derivatives.
This compound possesses three key functional groups that can participate in intermolecular interactions and metal coordination: a primary amine (-NH2), a secondary amine within the pyrrolidine ring, and a primary alcohol (-CH2OH). These groups allow the molecule to act as a versatile ligand for a variety of metal ions. The presence of multiple coordination sites suggests that it can function as a bidentate or potentially tridentate ligand.
Theoretical studies, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry, stability, and electronic properties of metal complexes. researchgate.net For ligands similar to this compound, DFT calculations can elucidate the preferred coordination modes. The amino and hydroxyl groups can coordinate to a metal center to form stable five- or six-membered chelate rings. The nitrogen atom of the primary amine and the oxygen atom of the hydroxyl group are likely to be the primary coordination sites, forming a stable five-membered ring upon chelation. The pyrrolidine ring nitrogen can also participate in coordination, potentially leading to more complex, bridged structures.
The coordination behavior is also influenced by the nature of the metal ion and the reaction conditions. For instance, studies on copper(II) complexes with various amino alcohols have shown that the hydroxyl group can deprotonate to form an alcoholate, which can then act as a bridging ligand between two metal centers. This deprotonation is often facilitated by a basic medium.
The table below summarizes the potential coordination modes of this compound based on the general principles of coordination chemistry and findings from studies on analogous ligands.
Interactive Data Table: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Chelate Ring Size | Notes |
| Bidentate (N,O) | Primary amine (N), Hydroxyl (O) | 5-membered | This is a common coordination mode for amino alcohols, forming a stable chelate ring. |
| Bidentate (N,N) | Primary amine (N), Pyrrolidine (N) | 4-membered | This mode is less likely due to the strain of a 4-membered ring, but possible with certain metal ions. |
| Tridentate (N,N,O) | Primary amine (N), Pyrrolidine (N), Hydroxyl (O) | Two fused rings (4- and 5-membered) | This would lead to a more rigid and stable complex, but is sterically demanding. |
| Bridging | Deprotonated Hydroxyl (O) | - | The alcoholate can bridge two metal centers, leading to polynuclear complexes. |
It is important to note that the actual coordination behavior would need to be confirmed through dedicated experimental and computational studies on complexes of this compound. Such studies would provide valuable data on bond lengths, bond angles, coordination energies, and the electronic structure of these complexes, offering deeper insights into their stability and reactivity.
Future Research Directions and Emerging Paradigms for 1 Aminopyrrolidin 2 Yl Methanol
Development of Novel Synthetic Routes with Enhanced Efficiency
While (1-aminopyrrolidin-2-yl)methanol is accessible, the development of more efficient, scalable, and sustainable synthetic routes remains a key area of future research. Current methods often rely on the reduction of proline or its derivatives, which can involve costly reagents and generate significant waste. wikipedia.org Future endeavors should focus on addressing these limitations.
A significant advancement in this area is the development of scalable processes that afford high enantiomeric purity. For instance, a patented three-step process starting from S-proline involves the reduction of a chiral benzoyl pyrrolidine (B122466) intermediate. google.com However, this method can result in mixtures of erythro/threo isomers depending on the reducing agent used, highlighting the need for more stereoselective approaches. google.com
Future synthetic strategies could explore:
Catalytic Asymmetric Transformations: Developing catalytic methods that directly introduce the aminomethyl group onto a proline precursor with high stereocontrol would represent a significant leap forward.
Biocatalytic Approaches: The use of enzymes, such as transaminases, for the stereoselective amination of a suitable keto-alcohol precursor could offer a greener and more efficient alternative to traditional chemical methods. rsc.org
Renewable Starting Materials: Investigating synthetic pathways that utilize bio-based starting materials to construct the pyrrolidine core would enhance the sustainability of this compound production.
The table below summarizes potential areas for improvement in the synthesis of this compound.
| Current Limitation | Future Research Direction | Potential Benefit |
| Use of stoichiometric, expensive reducing agents. | Development of catalytic reduction methods. | Reduced cost and waste. |
| Formation of diastereomeric mixtures. | Enhanced stereoselective synthesis. | Higher purity of the desired isomer. |
| Reliance on petroleum-based starting materials. | Utilization of renewable feedstocks. | Improved sustainability. |
Exploration of New Catalytic Applications
The structural similarity of this compound to well-established organocatalysts like prolinol suggests its significant potential in asymmetric catalysis. wikipedia.org Proline and its derivatives are known to be effective catalysts for a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions. researchgate.netwikipedia.orgorganic-chemistry.org The presence of the additional primary amine in this compound opens up new avenues for catalytic activity and selectivity.
Future research in this area could focus on:
Bifunctional Catalysis: The primary amine and the hydroxyl group can act in concert as a bifunctional catalyst, activating both the nucleophile and the electrophile in a reaction. This could lead to enhanced reactivity and stereoselectivity.
Immobilized Catalysts: Grafting this compound onto solid supports, such as polymers or porous organic cages, could lead to the development of highly efficient and recyclable heterogeneous catalysts. nih.govrsc.org This approach would facilitate catalyst separation and reuse, making processes more economical and environmentally friendly.
Tandem Catalysis: The unique functionalities of this compound could be harnessed to catalyze multiple transformations in a one-pot sequence, streamlining complex synthetic procedures.
The following table outlines potential catalytic applications for this compound and its derivatives.
| Catalytic Application | Potential Role of this compound | Anticipated Outcome |
| Asymmetric Aldol Reactions | As a bifunctional organocatalyst. | High yields and enantioselectivities. |
| Michael Additions | As a chiral amine catalyst. | Formation of enantioenriched adducts. |
| Mannich Reactions | As a catalyst to control stereochemistry. | Synthesis of chiral β-amino carbonyl compounds. |
| Heterogeneous Catalysis | As a chiral ligand immobilized on a solid support. | Recyclable and reusable catalytic systems. |
Integration into Flow Chemistry Systems (Conceptual, as implied by continuous processes)
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers numerous advantages in terms of safety, efficiency, and scalability. nih.govtue.nl The integration of this compound synthesis and its application in catalysis into flow chemistry systems is a highly promising, albeit conceptual, future direction.
Key areas for exploration include:
Continuous Synthesis of the Building Block: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and reduce the need for storage of potentially reactive intermediates. whiterose.ac.ukgoogle.com
Immobilized Catalysts in Packed-Bed Reactors: As mentioned earlier, immobilizing this compound-based catalysts in packed-bed reactors would be highly amenable to flow chemistry. nih.gov This setup allows for continuous processing of starting materials to products with easy separation of the catalyst.
Telescoped Reactions: Flow chemistry allows for the seamless integration of multiple reaction steps, a concept known as telescoping. tue.nl A flow system could be designed where this compound is synthesized in the first reactor and then directly channeled into a second reactor where it acts as a catalyst for a subsequent transformation.
Advanced Material Science Applications (Conceptual, as implied by building blocks)
The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The primary amine, secondary amine within the pyrrolidine ring, and the hydroxyl group provide multiple points for polymerization or for grafting onto other materials.
Conceptual applications in material science include:
Chiral Polymers: Polymerization of this compound or its derivatives could lead to the formation of novel chiral polymers. These polymers could find applications in chiral chromatography, enantioselective separations, and as chiral scaffolds in catalysis. rsc.orguva.es
Functionalized Surfaces: The molecule could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to create chiral stationary phases for chromatography or to develop chiral sensors.
Biomaterials: The biocompatibility of the pyrrolidine scaffold suggests that polymers derived from this compound could be explored for applications in drug delivery and tissue engineering. For instance, pyrrolidine-derived polymers have been investigated for their gene transfection efficiency. nih.gov
Design of Next-Generation Chiral Building Blocks
This compound itself is a valuable chiral building block, but it can also serve as a scaffold for the design and synthesis of next-generation chiral auxiliaries and ligands. wikipedia.orgmdpi.com The ability to selectively modify the primary amine, the pyrrolidine nitrogen, and the hydroxyl group allows for the creation of a diverse library of chiral molecules with tailored properties.
Future research in this area should aim to:
Develop Novel Chiral Ligands: By modifying the functional groups of this compound, new ligands can be designed for a wide range of metal-catalyzed asymmetric reactions. The combination of N- and O-donor atoms makes it a versatile platform for creating bidentate and tridentate ligands.
Synthesize Conformationally Rigid Scaffolds: Incorporating the this compound motif into more complex, rigid structures can lead to chiral auxiliaries that offer enhanced stereocontrol in asymmetric synthesis.
Create Libraries for High-Throughput Screening: The development of efficient and modular synthetic routes to a variety of this compound derivatives would enable the creation of libraries for high-throughput screening in drug discovery and catalyst development. nih.govchemscene.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-aminopyrrolidin-2-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves reacting 2-benzoylpyridine with 1-aminopyrrolidin-2-one in methanol under reflux, followed by the addition of CuCl₂·2H₂O and NaSCN to form a coordination complex . Optimization strategies include:
- Solvent selection : Polar protic solvents (e.g., methanol) enhance nucleophilicity of the amino group.
- Catalyst loading : Copper(II) chloride acts as a Lewis acid to stabilize intermediates, with molar ratios adjusted to minimize side reactions.
- Purification : Recrystallization from alcohol yields high-purity products. Monitoring via TLC or HPLC ensures reaction completion.
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl, amine) and stereochemistry .
- FTIR : Confirms the presence of -OH (broad ~3300 cm⁻¹) and -NH₂ stretches (~1600 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration for chiral derivatives .
Q. How does the presence of the amino and hydroxyl groups in this compound influence its reactivity in organic synthesis?
- Methodological Answer : The amino group acts as a nucleophile in condensation reactions (e.g., forming Schiff bases), while the hydroxyl group participates in hydrogen bonding and esterification . For example:
- Schiff base formation : Reacts with carbonyl compounds to generate imine-linked complexes, useful in coordination chemistry .
- Protection strategies : Boc-anhydride protects the amino group during multi-step syntheses, while silylation (e.g., TMSCl) protects the hydroxyl group .
Advanced Research Questions
Q. How can researchers investigate the stereochemical effects of this compound derivatives on biological activity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic kinetic resolution to separate enantiomers .
- Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers with target proteins (e.g., enzymes) using software like AutoDock .
- In vitro assays : Test enantiomers in dose-response studies (e.g., IC₅₀ in cancer cell lines) to correlate stereochemistry with potency .
Q. What strategies are recommended for resolving contradictions in biological assay data when evaluating the compound’s therapeutic potential?
- Methodological Answer :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum batch) .
- Orthogonal assays : Validate results using multiple methods (e.g., MTT assay vs. flow cytometry for cytotoxicity) .
- Data triangulation : Cross-reference with structural analogs (e.g., pyrrolidine derivatives) to identify structure-activity trends .
Q. In designing in vivo studies for this compound-based drug candidates, what pharmacokinetic parameters should be prioritized?
- Methodological Answer :
- Bioavailability : Assess oral absorption using Caco-2 cell models or rodent PK studies .
- Metabolic stability : Incubate with liver microsomes to identify major metabolites via LC-MS .
- Tissue distribution : Use radiolabeled compounds (e.g., ¹⁴C) to quantify accumulation in target organs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?
- Methodological Answer :
- Batch comparison : Analyze NMR/FTIR spectra for impurities (e.g., unreacted starting materials) .
- Crystallographic validation : Compare X-ray structures to rule out polymorphic variations .
- Reaction monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .
Experimental Design Considerations
Q. What controls are essential when evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Positive controls : Use established antibiotics (e.g., ciprofloxacin) to benchmark activity .
- Negative controls : Include solvent-only (e.g., DMSO) and non-inoculated media to rule out assay interference.
- Cytotoxicity controls : Test derivatives on mammalian cells (e.g., HEK293) to ensure selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
